molecular formula C9H18N2 B1456889 1-Cyclobutyl-[1,4]diazepane CAS No. 851049-21-3

1-Cyclobutyl-[1,4]diazepane

Cat. No. B1456889
M. Wt: 154.25 g/mol
InChI Key: PEUPRRYADLJLAD-UHFFFAOYSA-N
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Description

1-Cyclobutyl-[1,4]diazepane is a cyclic organic compound that belongs to the diazepane class . It has a molecular weight of 154.26 . The molecule contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Synthesis Analysis

The synthesis of 1,4-diazepines, including 1-Cyclobutyl-[1,4]diazepane, has been a subject of interest for many researchers . One method involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method is efficient and user-friendly, requiring no solvent or catalyst .


Molecular Structure Analysis

The molecular structure of 1-Cyclobutyl-[1,4]diazepane is characterized by a four-membered cyclobutyl ring and a seven-membered diazepane ring . It also contains 1 secondary amine (aliphatic) and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving 1,4-diazepanes have been studied extensively . One notable reaction is the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This reaction is highly efficient and provides benzodiazepines in up to 90% yield .


Physical And Chemical Properties Analysis

1-Cyclobutyl-[1,4]diazepane has a molecular weight of 154.26 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Chemical Synthesis and Biological Activities

1-Cyclobutyl-[1,4]diazepane, as a derivative of 1,4-diazepines, plays a significant role in various chemical synthesis processes and demonstrates a broad spectrum of biological activities. 1,4-Diazepines are vital due to their medicinal properties, and scientists have actively explored their synthesis, reactions, and biological evaluation for decades. These compounds exhibit antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities, making them crucial for pharmaceutical applications. The review by Rashid et al. (2019) consolidates extensive literature on the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, highlighting their significance in pharmaceutical industries (Rashid et al., 2019).

Pharmacological Properties and Clinical Applications

Further extending the scope of 1,4-diazepines, various studies have examined the pharmacological properties and therapeutic applications of these compounds. For instance, clobazam, a 1,5-benzodiazepine, has shown promise in clinical tests for potential antianxiety activity. It's recognized for its broad spectrum of anticonvulsant activity, minimal effects on psychomotor performance, and active metabolite, desmethylclobazam, which is an anxiolytic and potent anticonvulsant. This highlights the potential of 1,4-diazepine derivatives in treating conditions such as anxiety and epilepsy, underscoring their therapeutic importance (Fielding & Lal, 1982).

Chemical Reactions and Synthesis Pathways

The role of 1,4-diazepine derivatives extends to intricate chemical reactions and synthesis pathways. The intramolecular reactions of diazocarbonyl compounds, for instance, have garnered attention due to their application in synthesizing complex and theoretically significant compounds. These reactions facilitate the construction of intriguing polycyclic systems otherwise unattainable by alternative methods. The comprehensive reviews by Burke and Grieco detail the synthetic potential of α-diazocarbonyl insertion and addition reactions, emphasizing their significance in organic synthesis (Burke & Grieco, 1980; Burke & Grieco, 2005).

Future Directions

While specific future directions for 1-Cyclobutyl-[1,4]diazepane are not mentioned, 1,4-diazepines are recognized for their significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties . Therefore, they could be explored for potential use in the pharmaceutical industry .

properties

IUPAC Name

1-cyclobutyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUPRRYADLJLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-[1,4]diazepane

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate (6.1 g, 23.98 mmol) in DCM (70 ml) at 20 to 25° C. was added a solution of 4M HCl in dioxane (30 ml, 120 mmol) dropwise. The resulting mixture was stirred at 20 to 25° C. for ca. 2 h. MeOH (6 ml) was added and the resulting mixture stirred at 20 to 25° C. for 1 to 2 days. The solvent was removed at reduced pressure and the resulting gummy residue slurried in ether (100 ml) for 0.5 h. The solvent was evaporated and the residue slurried in ether/MeOH (10:1, 66 ml). The resulting white solid was collected by filtration, suspended in DCM (150 ml) and treated with 2M NaOH. The aqueous phase was extracted with DCM until complete transfer of product in the organic layer, as monitored by TLC analysis (eluent, DCM/MeOH/conc.NH3 (90:10:1); stain, PMA) was achieved. The combined organic phases were dried (Na2SO4), filtered and concentrated at reduced pressure to provide the title compound (2.67 g, 73% yield) as orange oil.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ Pippel, LK Young, MA Letavic, KS Ly… - The Journal of …, 2010 - ACS Publications
We have recently completed the synthesis of 1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, a hydroxyproline-based H 3 receptor …
Number of citations: 12 pubs.acs.org
DJ Pippel, JE Mills, CR Pandit, LK Young… - … Process Research & …, 2011 - ACS Publications
Our teams have recently completed scale-up campaigns for two structurally similar H 3 receptor antagonists. The first and second generation processes were developed for the …
Number of citations: 8 pubs.acs.org
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org

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